2-(2-Bromo-6-iodophenyl)acetonitrile
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Overview
Description
2-(2-Bromo-6-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 2-bromo-6-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-iodophenyl)acetonitrile typically involves the halogenation of phenylacetonitrile derivatives. One common method is the bromination of 2-iodophenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-Bromo-6-iodophenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-iodophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The acetonitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetonitrile: Similar structure but lacks the iodine atom.
2-Iodophenylacetonitrile: Similar structure but lacks the bromine atom.
2-(2-Chloro-6-iodophenyl)acetonitrile: Similar structure with chlorine instead of bromine.
Uniqueness
2-(2-Bromo-6-iodophenyl)acetonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and properties compared to other similar compounds. This dual halogenation allows for versatile chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H5BrIN |
---|---|
Molecular Weight |
321.94 g/mol |
IUPAC Name |
2-(2-bromo-6-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrIN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 |
InChI Key |
QGNGYKWFEZCSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC#N)Br |
Origin of Product |
United States |
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